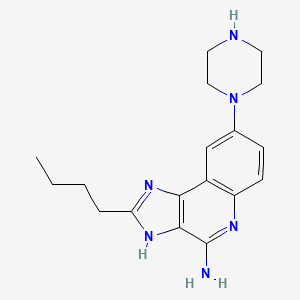

TLR7/8 agonist 4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

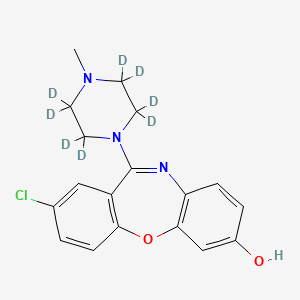

TLR7/8 agonist 4 is a small molecule that activates Toll-like receptors 7 and 8, which are part of the innate immune system. These receptors are primarily expressed in immune cells and play a crucial role in recognizing single-stranded RNA from viruses, leading to the activation of immune responses. This compound has shown potential in immunotherapy, particularly in enhancing the body’s immune response against tumors and infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Common reagents used in the synthesis include chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use . One of the synthetic routes involves the reaction of compound 7 with sodium methoxide in anhydrous methanol, followed by heating at 65°C for 1 hour .

Industrial Production Methods: Industrial production of TLR7/8 agonist 4 may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: TLR7/8 agonist 4 undergoes various chemical reactions, including substitution and addition reactions. These reactions are essential for modifying the compound to enhance its activity and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium methoxide, anhydrous methanol, and 1-azido-4-chlorobenzene . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions include various analogues of this compound, which are characterized using spectroscopic techniques such as NMR and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

TLR7/8 agonist 4 has a wide range of scientific research applications, particularly in the fields of immunotherapy and vaccine development. It has been shown to activate antigen-presenting cells, leading to improved humoral and T-cell mediated immunity . This makes it a potential adjuvant for vaccines against viral infections and cancer . Additionally, this compound has been used in combination with other drugs to enhance their therapeutic efficacy, particularly in the treatment of triple-negative breast cancer .

Wirkmechanismus

The mechanism of action of TLR7/8 agonist 4 involves the activation of Toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells . Upon activation, these receptors trigger a cascade of signaling pathways, including the induction of type I interferons and other cytokines . This leads to the activation of both innate and adaptive immune responses, enhancing the body’s ability to fight infections and tumors .

Vergleich Mit ähnlichen Verbindungen

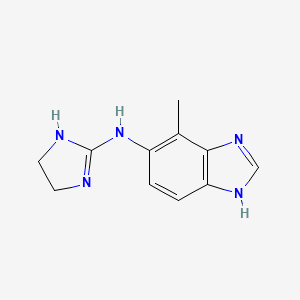

Similar Compounds: Similar compounds to TLR7/8 agonist 4 include imiquimod, resiquimod, CL097, CL075, bromopirone, tilorone, loxoribine, and isatoribine . These compounds also activate Toll-like receptors 7 and 8 and have been studied for their immunomodulatory properties.

Uniqueness: This compound is unique in its ability to induce a strong immune response with minimal side effects compared to other TLR7/8 agonists . Its specific structure allows for targeted activation of immune cells, making it a promising candidate for further development in immunotherapy and vaccine adjuvants .

Eigenschaften

Molekularformel |

C18H24N6 |

|---|---|

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

2-butyl-8-piperazin-1-yl-3H-imidazo[4,5-c]quinolin-4-amine |

InChI |

InChI=1S/C18H24N6/c1-2-3-4-15-22-16-13-11-12(24-9-7-20-8-10-24)5-6-14(13)21-18(19)17(16)23-15/h5-6,11,20H,2-4,7-10H2,1H3,(H2,19,21)(H,22,23) |

InChI-Schlüssel |

SPPYNUDMEQYSPQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCNCC4)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)

![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15142096.png)

![5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine](/img/structure/B15142111.png)